Compared to 2‑Methylpyrimidin‑5‑ol: 4.7‑Fold Gain in Computed Lipophilicity (ΔXLogP3 ≈ 0.93)
The XLogP3 of 2‑(cyclopropylmethyl)pyrimidin‑5‑ol is 1.13, compared to 0.20 for 2‑methylpyrimidin‑5‑ol [1]. This 4.7‑fold increase in predicted lipophilicity directly influences passive membrane permeability and plasma protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.13 |
| Comparator Or Baseline | 2‑Methylpyrimidin‑5‑ol, XLogP3 = 0.20 |
| Quantified Difference | ΔXLogP3 ≈ +0.93 (4.7‑fold) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) vs. Guidechem reported LogP |
Why This Matters
A nearly one log-unit increase in lipophilicity relative to the methyl analog can be the difference between a compound that is impermeable to cell membranes and one that shows acceptable cellular activity, making 2‑(cyclopropylmethyl)pyrimidin‑5‑ol a preferred starting point for cell‑based SAR when higher logP is desired.
- [1] PubChem. 2-Methylpyrimidin-5-ol. CID 535857. XLogP3-AA = 0.2. https://pubchem.ncbi.nlm.nih.gov/compound/35231-56-2 (accessed 2025-05-10). Guidechem. 2-(Cyclopropylmethyl)-5-pyrimidinol. LogP = 1.13470. https://china.guidechem.com/baike/59fdaepf.html. View Source
